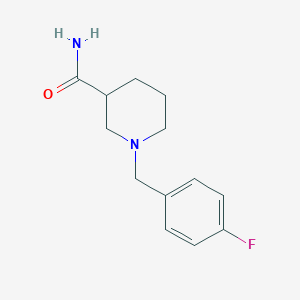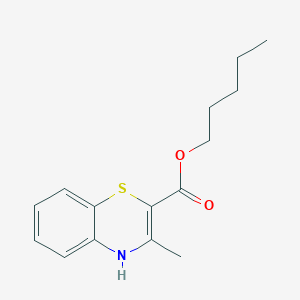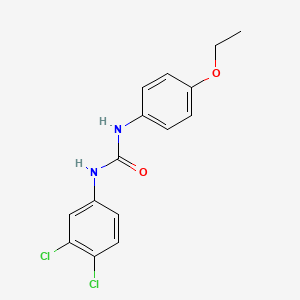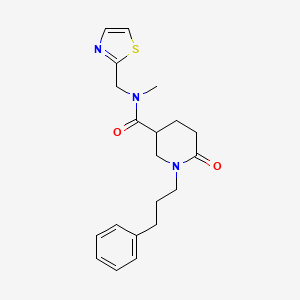![molecular formula C18H21NO4S B5151943 ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MSV-III, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSV-III is a glycine derivative that has been synthesized using various methods, including the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride.
Mechanism of Action
The mechanism of action of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to inhibit the activity of glutamate decarboxylase, an enzyme that is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition may lead to a decrease in the release of glutamate, which can cause neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has various biochemical and physiological effects. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Advantages and Limitations for Lab Experiments
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its high purity and stability. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
For the study of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate include investigating its potential therapeutic applications in other fields and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in its pure form.
Scientific Research Applications
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential therapeutic applications in various fields, including neuroprotection, anti-inflammatory, and anti-cancer. Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has neuroprotective effects, which may be attributed to its ability to inhibit the release of glutamate, a neurotransmitter that is involved in neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(17-8-6-5-7-15(17)3)24(21,22)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXCXATJMLNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)


![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)



![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)

